

A Comparative Guide to Surfactin and Other Biosurfactants for Enhanced Oil Recovery

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Compound of Interest

Compound Name: *Surfactin*

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The global demand for energy necessitates the optimization of oil extraction from existing reservoirs. Enhanced Oil Recovery (EOR) techniques are crucial for maximizing the yield from mature oil fields, and biosurfactants are emerging as a highly promising, environmentally friendly alternative to their synthetic counterparts. Among these, **surfactin**, a lipopeptide produced by *Bacillus subtilis*, is renowned for its exceptional surface activity. This guide provides an objective comparison of **surfactin**'s effectiveness in oil recovery against other prominent biosurfactants, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Biosurfactant Performance

The primary mechanisms by which biosurfactants enhance oil recovery are the reduction of interfacial tension (IFT) between oil and water, which lowers the capillary forces trapping oil in porous rock formations, and the alteration of rock wettability.^[1] The effectiveness of a biosurfactant is therefore often judged by its ability to lower IFT and its performance in core flooding experiments that simulate reservoir conditions.

Interfacial Tension (IFT) Reduction

A lower IFT value indicates a greater potential to mobilize trapped oil. **Surfactin** consistently demonstrates a superior ability to reduce IFT compared to many other biosurfactants. In one study, **surfactin** reduced the IFT between crude oil and water to 17.6 mN/m, which was more effective than rhamnolipid (21.7 mN/m) under the same conditions.^[2] Both biosurfactants

significantly outperformed synthetic surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB).[2]

Table 1: Comparison of Interfacial Tension (IFT) Reduction by Different Biosurfactants

Biosurfactant	Producing Microorganism	IFT (mN/m)	Conditions	Source
Surfactin	Bacillus subtilis	17.6	vs. Crude Oil @ 100°C	[2]
Rhamnolipid	Pseudomonas aeruginosa	21.7	vs. Crude Oil @ 100°C	[2]
Lichenysin	Bacillus licheniformis	~0.3	Not specified	[3]
Sophorolipids	Candida bombicola	2.13	vs. Crude Oil	[4]

| No Surfactant | - | 29.0 | Crude Oil/Water @ 100°C |[2] |

Oil Displacement and Recovery Efficiency

Ultimately, the most critical measure of a biosurfactant's effectiveness is the percentage of additional oil it can recover from a reservoir after primary and secondary recovery methods have been exhausted. Core flooding experiments, which simulate the flow of fluids through reservoir rock, provide this crucial data.

Studies show that both **surfactin** and rhamnolipids are highly effective in EOR. At a concentration of 200 ppm, **surfactin** and rhamnolipid demonstrated a nearly identical enhancement in oil recovery at 15.43% and 15.47%, respectively.[2][5] These figures are substantially higher than those achieved with conventional chemical surfactants under the same conditions.[2][5] Another study highlighted that lichenysin recovered up to 40% of residual oil from sandstone cores, a significant improvement over the 10% recovery from chemical surfactants.[3]

Table 2: Comparison of Additional Oil Recovery in Laboratory Experiments

Biosurfactant	Concentration	Additional Oil Recovery (%)	Experimental System	Source
Surfactin	200 ppm	15.43%	Sand-pack Reactor	[2][6]
Surfactin	40 ppm	3.0 - 4.1%	Berea Sandstone Core	[7]
Rhamnolipid	200 ppm	15.47%	Sand-pack Reactor	[2][6]
Lichenysin	Not specified	up to 40%	Sandstone Core	[3]

| Fengycins | 60-150 mg/L | Not specified | Core Flooding |[8] |

Physicochemical Properties: Surface Tension and CMC

The ability of a surfactant to reduce the surface tension (ST) of water is a key indicator of its activity. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, and it represents the point of maximum ST reduction. A low CMC is desirable as it means less biosurfactant is needed to achieve the desired effect, making the process more cost-effective. **Surfactin** is capable of reducing the surface tension of water from 72 mN/m to as low as 27 mN/m.[2]

Table 3: Comparison of Physicochemical Properties of Biosurfactants

Biosurfactant	Surface Tension Reduction (to mN/m)	Critical Micelle Concentration (CMC) (mg/L)	Source
Surfactin	27	Not specified	[2]
Rhamnolipid	19	Not specified	[2]
Lichenysin	~27	12	[3]

| Sophorolipids | 28.56 | Not specified |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of biosurfactant effectiveness for EOR.

1. Interfacial Tension (IFT) Measurement

- Objective: To measure the tension at the interface between two immiscible liquids (e.g., crude oil and water/brine) with and without the addition of a biosurfactant.
- Apparatus: A dynamic contact angle tensiometer, often using the Wilhelmy Plate or Du Noüy ring method.[\[9\]](#)[\[10\]](#)
- Methodology (Wilhelmy Plate Technique):
 - A platinum Wilhelmy plate is cleaned thoroughly and attached to a sensitive microbalance.[\[9\]](#)
 - The denser liquid (e.g., brine or biosurfactant solution) is placed in a sample vessel.
 - The lighter liquid (e.g., crude oil) is carefully layered on top of the denser liquid.
 - The plate is lowered through the upper liquid phase until it touches the interface.[\[9\]](#)
 - As the plate is moved through the interface, the force exerted on the plate by the interfacial tension is measured by the microbalance.[\[9\]](#)
 - The IFT (γ) is calculated from the measured maximum force (F) and the wetted perimeter of the plate (L), assuming a contact angle (θ) of zero.[\[9\]](#) The formula used is: $\gamma = F / (L * \cos \theta)$.[\[9\]](#)
 - Measurements are typically performed at reservoir-relevant temperatures and pressures.[\[11\]](#)

2. Oil Spreading Test

- Objective: A rapid and qualitative method to screen for biosurfactant activity by observing the displacement of an oil film on water.[\[12\]](#)[\[13\]](#)

- Methodology:
 - A petri dish is filled with a defined volume of distilled water (e.g., 30-40 mL).[12]
 - A small volume of crude oil (e.g., 10-20 μL) is gently added to the center of the water surface to form a thin, uniform oil layer.[12][13]
 - A small aliquot (e.g., 10 μL) of the cell-free culture supernatant containing the biosurfactant is carefully placed onto the center of the oil film.[12][13]
 - Positive Result: If a biosurfactant is present and active, it will displace the oil, creating a clear, oil-free zone. The diameter of this clear zone is measured and correlates with the concentration and activity of the biosurfactant.[12][14] A negative control using distilled water instead of the supernatant should show no oil displacement.[15]

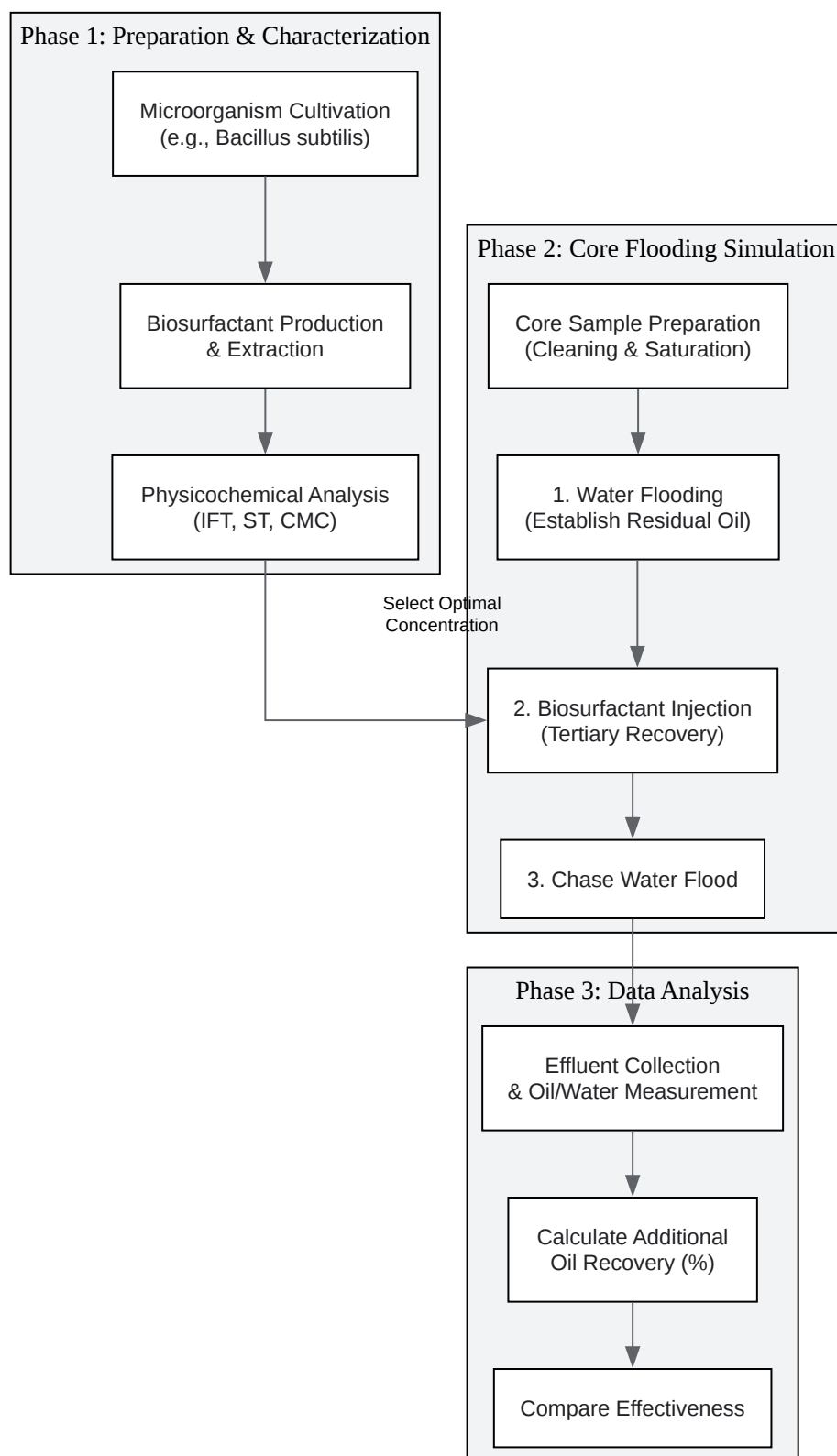
3. Core Flooding Experiment

- Objective: To quantify the EOR efficiency of a biosurfactant by simulating its injection into an oil-saturated porous medium.
- Apparatus: Core holder, high-pressure pumps, pressure transducers, fraction collector, and a fluid separator.[8][16]
- Methodology:
 - Core Preparation: A cylindrical core sample (e.g., Berea sandstone) is cleaned using solvents like benzene and alcohol in a Soxhlet extractor to remove any residual hydrocarbons and salts, then dried.[8][17]
 - Saturation: The dry core is weighed, then saturated under vacuum with brine (synthetic formation water). The pore volume (PV) and porosity are calculated from the weight difference.[8]
 - Permeability Measurement: Brine is flowed through the core at a constant rate to determine its absolute permeability.[8]

- Oil Saturation: Crude oil is injected into the brine-saturated core at a specific rate until no more water is produced, establishing the initial oil saturation (S_{oi}). The core is then often aged for a period (e.g., 3 days) to allow wettability to stabilize.[\[8\]](#)
- Water Flooding (Secondary Recovery): Brine is injected into the core to displace the mobile oil until oil production ceases (water cut $>98\%$). The amount of oil produced is measured to determine the residual oil saturation (S_{or}).[\[8\]](#)
- Biosurfactant Flooding (Tertiary Recovery): A specific pore volume (e.g., 1 PV) of the biosurfactant solution at a defined concentration is injected into the core.[\[8\]](#)
- Chase Water Flood: The biosurfactant slug is followed by a continuous injection of brine (chase water) until no more oil is produced.[\[8\]](#)
- Calculation: The volume of oil produced during the biosurfactant and chase water floods is measured. The additional oil recovery is calculated as a percentage of the original oil in place (OOIP) or the residual oil after water flooding.[\[18\]](#)

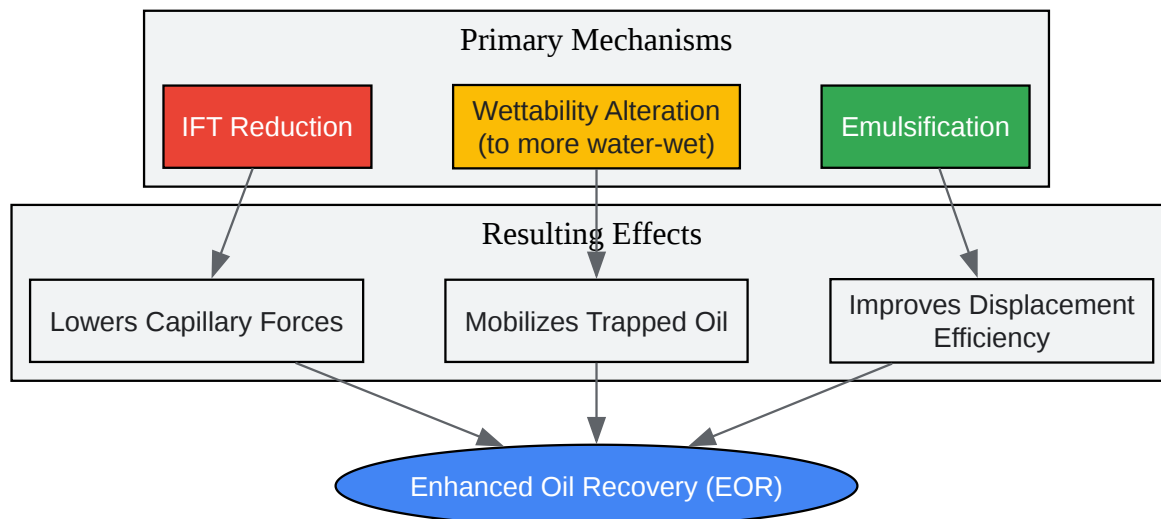
Visualizations: Workflows and Pathways

To better illustrate the concepts and processes involved in evaluating and producing biosurfactants, the following diagrams are provided.



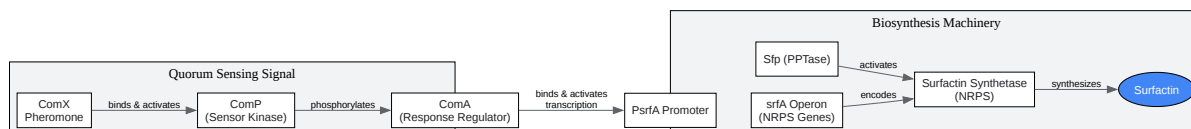
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Caption: Experimental workflow for comparing biosurfactant EOR effectiveness.



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Caption: Key factors affecting biosurfactant performance in EOR.



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Caption: Signaling pathway for **surfactin** biosynthesis in *Bacillus subtilis*.

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